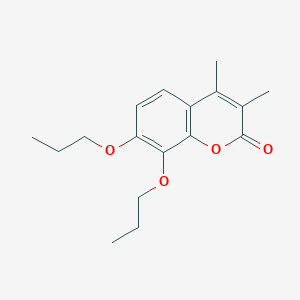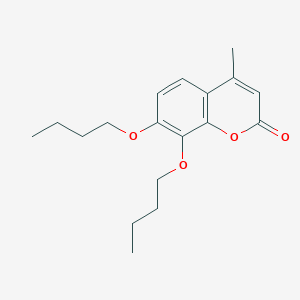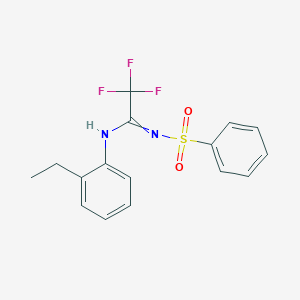![molecular formula C24H21F3N2O3 B284092 N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and function of B cells. Inhibition of BTK has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
TAK-659 works by inhibiting the activity of N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide, which is a key component of the B-cell receptor signaling pathway. This compound plays a critical role in the development and function of B cells, which are a type of white blood cell that produce antibodies to fight infections. Inhibition of this compound prevents the activation of B cells and reduces the production of antibodies, which can be beneficial in diseases where B cells are overactive.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer research, TAK-659 has been shown to induce apoptosis (cell death) in B-cell malignancies and inhibit the growth of tumor cells. In autoimmune disorders, TAK-659 has been shown to reduce the production of autoantibodies and inhibit the activation of immune cells. In inflammatory diseases, TAK-659 has been shown to reduce inflammation and improve lung function in models of asthma.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its high potency and selectivity for N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide. This makes it a useful tool for studying the role of this compound in various diseases and for developing new therapies that target this compound. However, one limitation of TAK-659 is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.
Future Directions
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the potential therapeutic applications of TAK-659 in various diseases.
Synthesis Methods
The synthesis of TAK-659 involves multiple steps, including the reaction of 2-ethylphenol with 4-chlorobenzoyl chloride to form 4-(2-ethylphenyl)benzoic acid. This intermediate is then reacted with 2-amino-2-(trifluoromethyl)acetic acid ethyl ester to form N-(2-ethylphenyl)-4-(2-oxo-2-(trifluoromethyl)acetylamino)benzoic acid ethyl ester. The final step involves the reaction of this intermediate with 2-(trifluoromethyl)aniline to form TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. In cancer research, TAK-659 has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In autoimmune disorders, TAK-659 has been shown to reduce disease activity in models of rheumatoid arthritis and lupus. In inflammatory diseases, TAK-659 has been shown to reduce inflammation in models of asthma and inflammatory bowel disease.
Properties
Molecular Formula |
C24H21F3N2O3 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide |
InChI |
InChI=1S/C24H21F3N2O3/c1-2-16-7-3-5-9-20(16)29-23(31)17-11-13-18(14-12-17)32-15-22(30)28-21-10-6-4-8-19(21)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
KMVLUBOATILBCB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)



![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)

